2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored as a corrosion inhibitor for metals, particularly in acidic environments.
Biological Studies: It has shown antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide varies depending on its application:
Anticancer Activity: The compound inhibits specific enzymes and pathways involved in cancer cell growth and proliferation, such as the VEGF pathway.
Corrosion Inhibition: It acts as a mixed-type inhibitor, adsorbing onto the metal surface and forming a protective layer that prevents corrosion.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar in structure but with different substituents, showing varied biological activities.
2-hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide: Known for its anticancer properties and ability to form complexes with phosphorus reagents.
4-hydroxy-N’-[(2-methoxyphenyl)methylidene]benzohydrazide: Studied for its corrosion inhibition properties.
Properties
Molecular Formula |
C20H16N2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16N2O3/c23-19-12-5-4-11-18(19)20(24)22-21-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14,23H,(H,22,24)/b21-14+ |
InChI Key |
PLHBVYHCBAKKNZ-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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